molecular formula C22H19Br2NO6 B11084311 ethyl (2-bromo-4-{(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate

ethyl (2-bromo-4-{(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate

Cat. No.: B11084311
M. Wt: 553.2 g/mol
InChI Key: SCWUXFNXCPFLAY-MFOYZWKCSA-N
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Description

Ethyl (2-bromo-4-{(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate is a complex organic compound with a unique structure that includes bromine, methoxy, and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-bromo-4-{(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate typically involves multiple steps. One common route includes the following steps:

    Oxazole Formation: The formation of the oxazole ring through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-bromo-4-{(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Strong Acids or Bases: Used for hydrolysis reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the corresponding carboxylic acid, while substitution reactions could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2-bromo-4-{(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl (2-bromo-4-{(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate would depend on its specific application. In medicinal chemistry, for example, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and oxazole groups could play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-bromo-4-{(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate is unique due to its combination of bromine, methoxy, and oxazole functional groups. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.

Properties

Molecular Formula

C22H19Br2NO6

Molecular Weight

553.2 g/mol

IUPAC Name

ethyl 2-[2-bromo-4-[(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate

InChI

InChI=1S/C22H19Br2NO6/c1-4-29-19(26)11-30-20-16(24)8-13(10-18(20)28-3)9-17-22(27)31-21(25-17)14-5-6-15(23)12(2)7-14/h5-10H,4,11H2,1-3H3/b17-9-

InChI Key

SCWUXFNXCPFLAY-MFOYZWKCSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Br)C)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Br)C)OC

Origin of Product

United States

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